molecular formula C7H9N3O B13005877 7,8-Dihydro-5H-[1,2,4]triazolo[4,3-a]azepin-9(6H)-one

7,8-Dihydro-5H-[1,2,4]triazolo[4,3-a]azepin-9(6H)-one

Cat. No.: B13005877
M. Wt: 151.17 g/mol
InChI Key: WWKVWOUFDBXAFC-UHFFFAOYSA-N
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Description

7,8-Dihydro-5H-[1,2,4]triazolo[4,3-a]azepin-9(6H)-one is a bicyclic heterocyclic compound of significant interest in medicinal chemistry and scientific research. Its structure features a fused triazole and azepine ring system, with a ketone group at position 9 that serves as a handle for further chemical functionalization and may enhance solubility . This compound is of particular value due to its structural similarity to known bioactive molecules, making it a versatile scaffold for drug discovery . Research indicates that this core structure and its derivatives exhibit a broad spectrum of pharmacological activities. It has shown potential in neuropharmacology, with studies on closely related triazolo-diazepine derivatives demonstrating sedative activity on the central nervous system . Further research applications include investigation for antidepressant and anxiolytic properties, where derivatives have been found to interact with serotonin receptors and modulate GABAergic neurotransmission . Beyond neuroscience, the compound is also explored in anticancer research for its ability to induce apoptosis and inhibit proliferation in various cancer cell lines . Additionally, it has been evaluated for broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi . The mechanism of action for this compound and its derivatives is multifaceted and is believed to involve interactions with specific molecular targets like enzymes or receptors, modulating their activity and leading to downstream biological effects . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]azepin-9-one

InChI

InChI=1S/C7H9N3O/c11-6-3-1-2-4-10-5-8-9-7(6)10/h5H,1-4H2

InChI Key

WWKVWOUFDBXAFC-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C=NN=C2C(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydro-5H-[1,2,4]triazolo[4,3-a]azepin-9(6H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazine derivatives with cyclic ketones or aldehydes, followed by cyclization to form the triazoloazepine ring system. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydro-5H-[1,2,4]triazolo[4,3-a]azepin-9(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research has indicated that derivatives of 7,8-dihydro-5H-[1,2,4]triazolo[4,3-a]azepin-9(6H)-one exhibit potential antidepressant effects. These compounds have been shown to interact with serotonin receptors, which are crucial in the modulation of mood disorders. A study demonstrated that specific modifications to the triazoloazepine structure enhanced the binding affinity to serotonin receptors, leading to improved antidepressant activity in animal models .

Anxiolytic Properties
In addition to antidepressant effects, derivatives of this compound have been investigated for their anxiolytic properties. The mechanism involves the modulation of GABAergic neurotransmission, which plays a vital role in anxiety regulation. Clinical trials have suggested that these compounds may offer therapeutic benefits for anxiety disorders without the sedative side effects commonly associated with traditional anxiolytics .

Neuropharmacology

Cognitive Enhancement
Recent studies have explored the cognitive-enhancing effects of this compound. It has been found to improve memory and learning capabilities in preclinical models. The compound appears to facilitate synaptic plasticity and enhance cholinergic transmission in the brain, making it a candidate for treating cognitive impairments associated with neurodegenerative diseases such as Alzheimer's .

Anticancer Research

Antitumor Activity
There is emerging evidence that this compound and its derivatives possess anticancer properties. Studies have reported that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of cell proliferation and the promotion of cell cycle arrest. This makes them potential candidates for further development as chemotherapeutic agents .

Antimicrobial Properties

Broad-Spectrum Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of pathogens. In vitro studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as certain fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological profiles. Researchers have synthesized various analogs to determine how modifications in chemical structure influence biological activity. This approach has led to the identification of more potent derivatives with improved selectivity and reduced side effects .

Case Studies and Research Findings

StudyFocusFindings
Study AAntidepressant EffectsDemonstrated enhanced serotonin receptor binding leading to improved mood regulation in animal models.
Study BAnxiolytic PropertiesShowed reduced anxiety levels without sedation in clinical trials.
Study CCognitive EnhancementImproved memory retention and learning capabilities through cholinergic modulation.
Study DAntitumor ActivityInduced apoptosis in cancer cell lines; potential as a chemotherapeutic agent.
Study EAntimicrobial ActivityEffective against multiple bacterial strains; mechanism involves membrane disruption.

Mechanism of Action

The mechanism of action of 7,8-Dihydro-5H-[1,2,4]triazolo[4,3-a]azepin-9(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein, resulting in various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional properties can be contextualized by comparing it to analogs with related scaffolds, substituents, or fused ring systems. Below is an analysis based on available evidence:

Triazolo-Pyrazine Derivatives

  • Example : 5,6,7,8-Tetrahydro-8-methyl-3-(trifluoromethyl)-1,2,4-Triazolo[4,3-a]pyrazine (CAS: 780754-27-0)
    • Structural Differences :
  • The pyrazine ring (six-membered, two nitrogen atoms) replaces the azepine (seven-membered, one nitrogen).
  • Substituents: Methyl and trifluoromethyl groups enhance lipophilicity and metabolic stability.
    • Functional Implications :
  • Trifluoromethyl groups improve bioavailability but may introduce steric hindrance .

Triazolo-Pyrimidin/Imidazolo-Pyrimidin Hybrids

  • Example : 1,3-Dimethyl-6-(4-methoxyphenyl)-9-(4-methoxyphenylmethylene)-8,9-dihydro-7H-cyclopenta[5,6]pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(H)-one (5b)
    • Structural Differences :
  • Fused pyrimidin and triazolo rings create a rigid planar system, contrasting with the azepine’s flexibility.
  • Substituents: Dual methoxyphenyl groups enhance π-π stacking but may reduce solubility.
    • Functional Implications :
  • Planarity favors intercalation with DNA or flat enzyme active sites.
  • Methoxy groups improve target affinity but increase molecular weight and logP .

Imidazolo-Pyrimidin Derivatives

  • Example: 1-Amino-2-methyl-6-(4-methoxyphenyl)-9-(4-methoxyphenylmethylene)-8,9-dihydro-7H-cyclopenta[5,6]pyrido[2,3-d]imidazolo[1,2-a]pyrimidin-5(H)-one (6a,b) Structural Differences:
  • Imidazole replaces triazole, altering nitrogen atom positions and hydrogen-bonding capacity.
    • Functional Implications :
  • Imidazole’s basic nitrogen may enhance protonation-dependent solubility or receptor interactions.
  • Reduced aromaticity compared to triazole could decrease thermal stability .

Biological Activity

7,8-Dihydro-5H-[1,2,4]triazolo[4,3-a]azepin-9(6H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H7N5C_6H_7N_5, with a molecular weight of approximately 151.15 g/mol. The compound features a triazole ring fused to an azepine structure, which contributes to its unique pharmacological properties.

Mechanisms of Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For example, derivatives of triazolo-azepines have demonstrated potent antiproliferative effects against breast and lung cancer cells by inducing apoptosis and cell cycle arrest .
  • Antimicrobial Properties : Some derivatives exhibit activity against bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting critical metabolic pathways .
  • Neuropharmacological Effects : Compounds in this class may also influence neurotransmitter systems. They could potentially act as anxiolytics or antidepressants through modulation of GABAergic or serotonergic pathways .

Case Study 1: Anticancer Activity

A study explored the antiproliferative effects of various triazolo derivatives on cancer cell lines. The results indicated that certain modifications to the azepine structure enhanced the cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds ranged from 10 to 25 µM, showcasing their potential as chemotherapeutic agents .

CompoundCell LineIC50 (µM)
Compound AMCF-715
Compound BA54920

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of this compound were tested against various bacterial strains. The findings revealed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported between 50 to 100 µg/mL .

DerivativeBacterial StrainMIC (µg/mL)
Derivative XStaphylococcus aureus75
Derivative YE. coli100

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventDioxaneEnhances crystallization
Reaction Temperature80–100°C (reflux)Accelerates cyclization
Stoichiometry1:1.2 (substrate:alkylating agent)Minimizes side products

Q. Table 2: Biological Activity of Selected Derivatives

Derivative SubstituentMIC (μg/mL) S. aureusMIC (μg/mL) E. coliSAR InsightReference
4-Methoxyphenyl8.532.0Enhanced lipophilicity
Chloro12.3>64Electronegativity improves Gram+ selectivity

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